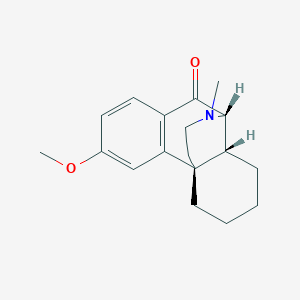
(-)-3-Methoxy-17-methyl-10-oxomorphinan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Die Synthese von ARQ-087 umfasst mehrere Schritte, darunter die Herstellung wichtiger Zwischenprodukte und deren anschließende Kupplung unter bestimmten Reaktionsbedingungen. Die genaue Syntheseroute und die industriellen Produktionsverfahren sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Hochleistungsflüssigkeitschromatographie gekoppelt mit Massenspektrometrie zur Analyse von Proben während der Synthese verwendet wird .
Analyse Chemischer Reaktionen
ARQ-087 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation und Reduktion: Diese Reaktionen sind entscheidend für die metabolische Verarbeitung von ARQ-087 im Körper.
Substitutionsreaktionen: Diese sind an der Modifikation der Verbindung beteiligt, um ihre Wirksamkeit zu verbessern und Nebenwirkungen zu reduzieren.
Häufige Reagenzien und Bedingungen: Typische Reagenzien umfassen Oxidationsmittel und Reduktionsmittel, während die Bedingungen häufig kontrollierte Temperaturen und pH-Werte umfassen.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Metaboliten, die vom Körper weiter verarbeitet und ausgeschieden werden.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
The pharmacological profile of (-)-3-Methoxy-17-methyl-10-oxomorphinan includes its action as an opioid receptor agonist. Its structural modifications enhance binding affinity and potency at the mu-opioid receptor, which is crucial for analgesic effects.
Table 1: Pharmacological Activities of this compound
Synthesis and Quality Control
The synthesis of this compound has been optimized for industrial production, focusing on yield and purity. A notable method involves acetylation followed by oxidation and methylation, which produces high-purity enantiomers suitable for quality control in pharmaceutical formulations.
Table 2: Synthesis Method Overview
| Step | Description |
|---|---|
| Acetylation | Converts starting material to an acetyl derivative |
| Oxidation | Produces the 10-one enantiomer |
| Methylation | Final step yielding this compound |
Therapeutic Applications
Research indicates several therapeutic avenues for this compound, particularly in pain management and other medical conditions.
Pain Management
The compound has demonstrated efficacy in reducing pain responses in various experimental models. Its enhanced potency compared to traditional opioids suggests it may offer effective analgesia with potentially fewer side effects.
Neurological Disorders
Preliminary studies suggest that this compound may have applications in treating conditions such as Parkinson's disease, where it could serve as an adjunct to existing therapies to mitigate dyskinesia.
Gastrointestinal Applications
Research indicates potential use in treating gastrointestinal dysfunctions, including opioid-induced constipation and irritable bowel syndrome. The compound's ability to modulate gastrointestinal motility may provide therapeutic benefits without the typical side effects associated with conventional opioids.
Case Studies
Several case studies have explored the clinical implications of this compound:
- Pain Relief in Chronic Conditions : A study involving patients with chronic pain conditions reported significant improvements when treated with this compound compared to standard opioid therapies, highlighting its potential for broader clinical application.
- Safety Profile Evaluation : Clinical evaluations have shown a favorable safety profile, with lower incidences of respiratory depression compared to other opioids, making it a candidate for safer pain management strategies.
Wirkmechanismus
ARQ-087 exerts its effects by inhibiting the activity of the fibroblast growth factor receptor family. It binds to the inactive form of the receptors and prevents their activation. This inhibition disrupts the signaling pathways involved in cellular proliferation, differentiation, and survival, leading to the suppression of tumor growth. The primary molecular targets of ARQ-087 are fibroblast growth factor receptor 1, fibroblast growth factor receptor 2, and fibroblast growth factor receptor 3 .
Vergleich Mit ähnlichen Verbindungen
ARQ-087 ist einzigartig in seiner starken Aktivität gegen mehrere Isoformen des Fibroblastenwachstumsfaktorrezeptors. Ähnliche Verbindungen umfassen:
BGJ398: Ein weiterer Fibroblastenwachstumsfaktorrezeptor-Inhibitor mit einem ähnlichen Wirkmechanismus, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Erdafitinib: Ein Fibroblastenwachstumsfaktorrezeptor-Inhibitor, der zur Behandlung von Urothelkarzinomen zugelassen ist.
ARQ-087 zeichnet sich durch sein breites Wirkungsspektrum gegen verschiedene Isoformen des Fibroblastenwachstumsfaktorrezeptors und seine Wirksamkeit bei der Behandlung von Tumoren mit genetischen Veränderungen des Fibroblastenwachstumsfaktorrezeptors aus.
Eigenschaften
CAS-Nummer |
18050-88-9 |
|---|---|
Molekularformel |
C18H23NO2 |
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
(1R,9S,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-8-one |
InChI |
InChI=1S/C18H23NO2/c1-19-10-9-18-8-4-3-5-14(18)16(19)17(20)13-7-6-12(21-2)11-15(13)18/h6-7,11,14,16H,3-5,8-10H2,1-2H3/t14-,16-,18+/m0/s1 |
InChI-Schlüssel |
UOCRGKKCNCIQCZ-QILLFSRXSA-N |
SMILES |
CN1CCC23CCCCC2C1C(=O)C4=C3C=C(C=C4)OC |
Isomerische SMILES |
CN1CC[C@]23CCCC[C@H]2[C@H]1C(=O)C4=C3C=C(C=C4)OC |
Kanonische SMILES |
CN1CCC23CCCCC2C1C(=O)C4=C3C=C(C=C4)OC |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















